Coagulin G

Description

Properties

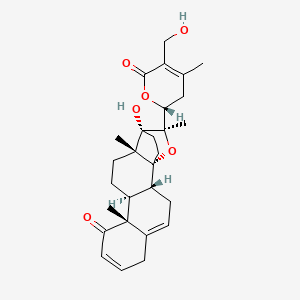

Molecular Formula |

C28H36O6 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(1R,2R,10R,11S,14R,15R,16R)-15-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,7-dien-9-one |

InChI |

InChI=1S/C28H36O6/c1-16-14-22(33-23(31)18(16)15-29)26(4)28(32)13-12-27(34-26)20-9-8-17-6-5-7-21(30)25(17,3)19(20)10-11-24(27,28)2/h5,7-8,19-20,22,29,32H,6,9-15H2,1-4H3/t19-,20+,22+,24-,25-,26+,27+,28+/m0/s1 |

InChI Key |

URTUKEVJVQZVBR-NNUOTDHBSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@]2([C@]3(CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C)O2)O)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3(CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C)O2)O)C)CO |

Synonyms |

17,27-dihydroxy-14,20-epoxy-1-oxowitha-2,5,24-trienolide coagulin G |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Coagulin G

Source Material Procurement from Withania coagulans

Withania coagulans, a small bush belonging to the Solanaceae family, is widely distributed across regions including India, Pakistan, Afghanistan, and South Asia ajprd.comijprajournal.com. Coagulin (B1577449) G is found throughout the entire plant, encompassing its fruits, leaves, and roots ajprd.comnih.govsemanticscholar.orgmdpi.com. However, the fruits are frequently utilized as the primary source material for the extraction of Coagulin G and other withanolides ijpsr.comresearchgate.netbiomedicineonline.org. Procurement typically involves collecting ripe fruits, which are then subjected to authentication to ensure species verification ajprd.com. For instance, studies have reported local collection of W. coagulans fruits, often in specific seasons like November researchgate.net.

Optimized Extraction Procedures

The initial step in isolating this compound from Withania coagulans involves efficient extraction of the target compounds from the plant matrix. Various solvents and techniques are employed to maximize yield and selectivity.

One common approach involves the maceration of shade-dried Withania coagulans fruits in ethanol, followed by filtration and subsequent evaporation to yield an ethanolic extract ijpsr.com. Another effective method is cold percolation using 95% ethanol, where the combined alcoholic extract is concentrated under reduced pressure, typically using a rotavapor, at temperatures around 45°C researchgate.net. Methanol (B129727) is also a frequently used solvent for extraction. For example, crude methanol extracts can be prepared by defatting the plant material with hexane (B92381), followed by extraction with 100% methanol and concentration via rotary evaporation biorxiv.orgnih.gov.

Further refinement of the crude extract often involves partitioning. The ethanolic or methanolic extract can be dissolved in methanol, defatted with petroleum ether, and then treated with a 10% acetic acid solution. The resulting acidic aqueous extract (pH 2-3) is then partitioned with chloroform (B151607) to separate different compound classes ijpsr.com.

A summary of typical extraction parameters is provided below:

| Extraction Method | Solvent(s) | Plant Part | Conditions | Reference |

| Maceration | Ethanol | Fruits | Shade-dried, followed by filtration and evaporation | ijpsr.com |

| Cold Percolation | 95% Ethanol | Fruits | Concentrated under reduced pressure at 45°C | researchgate.net |

| Soxhlet Extraction | 100% Methanol (after hexane defatting) | Whole Plant Material | Rotary evaporation under vacuum | nih.gov |

| Maceration | 70% Ethanol | Powdered Plant | 4 days at 25°C in a shaker, evaporated at 60°C | mdpi.com |

Advanced Chromatographic Separation Techniques for this compound

Following initial extraction, advanced chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of plant constituents.

Column chromatography is a fundamental step, often employing silica (B1680970) gel as the stationary phase. The acidic fraction obtained from the extraction process can be subjected to silica gel column chromatography, utilizing mobile phases such as n-hexane/CHCl3, followed by CH2Cl2/MeOH mixtures to elute compounds based on their polarity ijpsr.com. Repeated column chromatography over silica (e.g., 60-120 mesh and flash silica 230-400 mesh) is also common for purifying related coagulins researchgate.net.

Flash chromatography is a rapid and efficient semi-purification technique. Systems like the Teledyne ISCO CombiFlash NEXTGEN 300 system, equipped with Redisep C-18 86G columns, have been successfully used for the semi-purification of crude methanol extracts. Acetonitrile, water, and methanol are typically used as solvents in varying concentrations biorxiv.orgnih.gov.

High-Performance Liquid Chromatography (HPLC) is crucial for achieving high purity of this compound. It serves as a key technique for further purification and analytical assessment biorxiv.orgnih.govnih.gov. Reversed-phase HPLC (RP-HPLC) is widely applied, often using columns like LiChroprep RP-18 (25-40 µm) with a gradient of methanol:water as the mobile phase for the purification of withanolides researchgate.net. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (e.g., UPLC-ESI-QqQ LIT-MS/MS) in multiple reaction monitoring (MRM) acquisition mode can be developed for the identification and simultaneous determination of such compounds researchgate.net. HPLC chromatograms have shown distinct peaks for this compound, with reported retention times around 5.2 to 5.42 minutes when detected at a UV wavelength of 254 nm biorxiv.orgnih.gov.

Purity Assessment of Isolated this compound

After chromatographic separation, the purity and identity of isolated this compound are confirmed using a suite of analytical techniques.

Mass spectrometry (MS) is a primary tool for verifying the molecular weight and confirming the presence of purified this compound. Studies have confirmed the presence of this compound by observing a characteristic peak corresponding to 465 m/z in MS spectra biorxiv.orgnih.gov. High-resolution mass spectrometric (HRMS) techniques further enhance the accuracy of identification researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is indispensable for the detailed structural elucidation and confirmation of isolated compounds, providing comprehensive information about their chemical structure biomedicineonline.orgnih.gov. Additionally, UV-Vis spectroscopy is employed for characterization, offering insights into the compound's chromophores nih.gov.

Compound Names and PubChem CIDs

Structural Elucidation of Coagulin G

Comprehensive Spectroscopic Characterization

The determination of Coagulin (B1577449) G's structure relied heavily on a suite of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy amazonaws.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Proton/Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule and assigning specific protons and carbons. For Coagulin G, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would have been crucial in piecing together its complex withanolide skeleton and side chain semanticscholar.orgtandfonline.com.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment (chemical shift, δ), and their neighboring protons (coupling constants, J). For a withanolide like this compound, characteristic signals would include those for olefinic protons, oxymethine protons (protons adjacent to oxygen), methyl groups, and various methylene (B1212753) protons within the steroidal framework and lactone ring semanticscholar.orgtandfonline.com.

¹³C NMR Spectroscopy: This provides information on the number of different types of carbon atoms and their chemical environment. Signals for carbonyl carbons (ketones, lactones), olefinic carbons, oxygen-bearing carbons, and various aliphatic carbons would be observed, aiding in the assignment of the carbon skeleton semanticscholar.orgtandfonline.com.

2D NMR Experiments:

Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin coupling, establishing direct connectivity between adjacent protons taylorandfrancis.com.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbons to which they are directly attached, allowing for the assignment of CH, CH₂, and CH₃ groups taylorandfrancis.com.

Heteronuclear Multiple Bond Correlation (HMBC): Provides correlations between protons and carbons separated by two or three bonds, which is vital for establishing quaternary carbon positions and long-range connectivities across the molecule taylorandfrancis.com.

Nuclear Overhauser Effect Spectroscopy (NOESY): Indicates protons that are spatially close to each other, regardless of bond connectivity, which is essential for determining the relative stereochemistry of chiral centers scispace.com.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular formula of a compound. HRMS provides the exact mass of the molecule or its fragments, which can then be used to calculate the elemental composition with high precision fda.govyoutube.comresearchgate.net.

For this compound, HRMS analysis confirmed its molecular formula as C₂₈H₃₆O₆ taylorandfrancis.com. The computed exact mass for C₂₈H₃₆O₆ is 468.25118886 Da taylorandfrancis.com. This precise mass measurement is critical for distinguishing this compound from other compounds with similar nominal masses but different elemental compositions.

Table 1: Molecular Formula and Exact Mass of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₂₈H₃₆O₆ | - | taylorandfrancis.com |

| Exact Mass | 468.25118886 | Da | taylorandfrancis.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in a molecule and the presence of chromophores, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups by detecting the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations libretexts.org. For this compound, as a withanolide, typical IR absorptions would indicate the presence of:

Hydroxyl groups (O-H stretch, typically around 3200-3600 cm⁻¹) libretexts.org.

Carbonyl groups (C=O stretch), particularly from the lactone ring (typically around 1700-1780 cm⁻¹) and potentially other ketone functionalities libretexts.org.

Alkene C=C stretches (typically around 1620-1680 cm⁻¹) due to unsaturated bonds in the steroidal skeleton and side chain libretexts.org.

C-H stretching vibrations (aliphatic and olefinic) libretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects the absorption of ultraviolet and visible light, which is indicative of conjugated systems and chromophores within the molecule researchgate.netreddit.com. Withanolides often possess α,β-unsaturated lactone systems and other conjugated double bonds amazonaws.comsemanticscholar.org. The UV-Vis spectrum of this compound would therefore show characteristic absorption maxima (λmax) corresponding to these chromophores, providing evidence for their presence and extent of conjugation.

While the literature confirms that IR and UV-Vis spectroscopy were employed in the structural elucidation of this compound, specific absorption bands (wavenumbers) for IR and absorption maxima (λmax) for UV-Vis were not explicitly provided in the search results amazonaws.com.

Stereochemical Assignment and Absolute Configuration Analysis

The stereochemical assignment and determination of absolute configuration are critical steps in the complete structural elucidation of complex natural products like this compound, which contains multiple chiral centers. The IUPAC name for this compound, (1R,2R,10R,11S,14R,15R,16R)-15-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.0¹,¹⁴.0²,¹¹.0⁵,¹⁰]nonadeca-4,7-dien-9-one, explicitly defines its absolute configuration taylorandfrancis.com.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the relative stereochemistry by identifying protons that are in close spatial proximity scispace.com. Coupling constants from ¹H NMR also provide valuable information about the dihedral angles between vicinal protons, aiding in the assignment of relative configurations scispace.com. For complex molecules, the absolute configuration is often established by comparing spectroscopic data with known compounds, chemical derivatization followed by chiroptical measurements, or, ideally, by X-ray crystallographic analysis when suitable crystals can be obtained. In the case of this compound, its absolute configuration has been established and is part of its defined chemical identity taylorandfrancis.com.

Biosynthesis and Metabolic Pathways of Coagulin G

Precursor Identification and Initial Biotransformation Steps

The biosynthesis of Coagulin (B1577449) G, like all withanolides, originates from the universal isoprenoid pathway. The fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The initial committed step in triterpenoid (B12794562) biosynthesis is the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), itself formed from the sequential addition of IPP to DMAPP, to produce squalene (B77637). This reaction is catalyzed by the enzyme squalene synthase (SS). Squalene then undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene.

A critical branching point in the pathway is the cyclization of 2,3-oxidosqualene. In plants, this is primarily catalyzed by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the precursor to phytosterols (B1254722) and, by extension, withanolides. A series of subsequent enzymatic modifications, including demethylations, isomerizations, and reductions, convert cycloartenol into 24-methylenecholesterol (B1664013). A comparative transcriptome study of Withania coagulans has indicated that the genes responsible for the biosynthesis of the withanolide precursor, 24-methylenecholesterol, are predominantly expressed in the leaves, suggesting this as the primary site of de novo synthesis mdpi.comresearchgate.net.

Table 1: Key Precursors and Intermediates in the Early Stages of Coagulin G Biosynthesis

| Precursor/Intermediate | Generating Enzyme(s) | Pathway |

| Isopentenyl Pyrophosphate (IPP) | HMG-CoA reductase (MVA pathway), DOXP reductoisomerase (MEP pathway) | Isoprenoid Biosynthesis |

| Dimethylallyl Pyrophosphate (DMAPP) | IPP Isomerase | Isoprenoid Biosynthesis |

| Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate Synthase (FPPS) | Isoprenoid Biosynthesis |

| Squalene | Squalene Synthase (SS) | Triterpenoid Biosynthesis |

| 2,3-Oxidosqualene | Squalene Epoxidase (SE) | Triterpenoid Biosynthesis |

| Cycloartenol | Cycloartenol Synthase (CAS) | Phytosterol/Withanolide Biosynthesis |

| 24-Methylenecholesterol | Various (multi-step) | Phytosterol/Withanolide Biosynthesis |

This table is generated based on established triterpenoid and withanolide biosynthetic pathways.

Enzymatic Catalysis in Withanolide Biogenesis Pathways Relevant to this compound

The conversion of 24-methylenecholesterol into the diverse array of withanolides, including this compound, involves a series of oxidative reactions that modify the steroidal skeleton and side chain. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), glycosyltransferases (GTs), and methyltransferases (MTs) mdpi.comresearchgate.net.

Based on the structure of withacoagulin (B12775672) G, which features a hydroxylated steroidal nucleus and a modified side chain forming a lactone ring, it is hypothesized that specific CYP450s are responsible for these hydroxylations. Transcriptome analysis of Withania coagulans has identified numerous putative CYP450 genes that are differentially expressed in tissues where withanolides accumulate mdpi.comresearchgate.net. While the precise enzymes that catalyze the specific hydroxylations and oxidations leading to this compound have not yet been functionally characterized, studies on the closely related species Withania somnifera have identified several CYP450s (e.g., WsCYP749B1, WsCYP76, WsCYP71B10) that play a role in the differential modulation of withanolide accumulation phcogrev.comnih.gov.

The formation of the characteristic δ-lactone ring of withanolides from the C-28 ergostane (B1235598) skeleton is a key step, believed to be accomplished through the oxidation of C-22 and C-26 nih.gov. This critical transformation is likely carried out by a specific set of CYP450 enzymes.

Table 2: Putative Enzyme Families Involved in the Later Stages of this compound Biosynthesis in Withania coagulans

| Enzyme Family | Putative Function | Evidence |

| Cytochrome P450s (CYP450s) | Hydroxylation, epoxidation, and other oxidative modifications of the sterol backbone and side chain. | Transcriptome analysis of W. coagulans identified numerous candidate CYP450 genes mdpi.comresearchgate.net. Functional characterization in W. somnifera confirms their role in withanolide modification phcogrev.comnih.gov. |

| Glycosyltransferases (GTs) | Attachment of sugar moieties to the withanolide scaffold (though this compound itself is an aglycone, GTs are crucial for the diversification of withanolides). | Putative GT genes were identified in the W. coagulans transcriptome mdpi.comresearchgate.net. |

| Methyltransferases (MTs) | Methylation of hydroxyl groups on the withanolide structure. | Putative MT genes were identified in the W. coagulans transcriptome mdpi.comresearchgate.net. |

This table is based on transcriptomic data from Withania coagulans and functional studies in related species.

Genetic Determinants and Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of withanolides is under tight genetic control, regulated by the expression of biosynthetic genes and the activity of transcription factors. While specific regulators for this compound have not been identified, research in Withania species has shed light on the regulatory networks governing withanolide production.

Transcription factors from several families, including WRKY, bHLH, and MYB, are known to play significant roles in regulating secondary metabolism in plants. In W. somnifera, the transcription factor WsWRKY1 has been shown to positively regulate the biosynthesis of triterpenoids by binding to the W-box sequences in the promoters of genes encoding squalene synthase and squalene epoxidase cimap.res.in. The expression of such transcription factors can be induced by signaling molecules like methyl jasmonate and salicylic (B10762653) acid, which are often used as elicitors to boost secondary metabolite production nih.gov.

Furthermore, there is evidence of a correlation between the expression of genes involved in the withanolide pathway and the accumulation of these compounds in W. coagulans mdpi.com. Environmental and developmental cues are known to influence the expression of transcription factors and pathway genes, leading to variations in withanolide profiles .

Biotechnological Interventions for Enhanced Production

The demand for withanolides for their potential therapeutic applications has driven research into biotechnological strategies to enhance their production. These approaches, applied to Withania species, offer promising avenues for increasing the yield of this compound.

Cell and Organ Culture:

Cell Suspension Cultures: The establishment of cell suspension cultures of W. coagulans has been achieved, providing a controlled system for the production of withanolides. Optimization of culture conditions, including media composition and plant growth regulators (e.g., auxins and cytokinins), has been shown to influence biomass accumulation and withanolide yield jmp.irresearchgate.net.

Hairy Root Cultures: Hairy root cultures of W. coagulans, induced by transformation with Agrobacterium rhizogenes, have demonstrated the capacity for stable and high-level production of withanolides nih.govresearchgate.net. Different hairy root lines may exhibit varying growth rates and withanolide accumulation profiles nih.gov.

Elicitation: The production of secondary metabolites can be stimulated by the application of elicitors, which trigger plant defense responses. In W. coagulans cell suspension cultures, elicitors such as salicylic acid and cellulase (B1617823) have been shown to promote the accumulation of withaferin A and withanolide A nih.govnih.gov. Similarly, in W. somnifera, methyl jasmonate and chitosan (B1678972) have been effective in enhancing withanolide biosynthesis plos.org.

Metabolic Engineering:

Precursor Feeding: Supplying exogenous precursors of the withanolide pathway, such as squalene, to cell cultures can potentially increase the flux towards the final products plos.org.

Genetic Transformation: Overexpression of key regulatory genes, such as transcription factors, or biosynthetic genes (e.g., for squalene synthase) in W. coagulans can enhance the production of withanolides. Genetic transformation with rol genes has been shown to increase the synthesis of various withanolides in this species nih.gov.

Table 3: Summary of Biotechnological Strategies for Enhancing Withanolide Production in Withania coagulans

| Strategy | Approach | Key Findings |

| Cell Suspension Culture | Optimization of media and growth regulators. | Achieved biomass accumulation and production of withaferin A and withanolide A mdpi.comjmp.ir. |

| Hairy Root Culture | Transformation with Agrobacterium rhizogenes. | Stable production of withanolides, with different lines showing varied productivity nih.govresearchgate.net. |

| Elicitation | Application of salicylic acid and cellulase. | Increased accumulation of withaferin A and withanolide A in cell cultures nih.govnih.gov. |

| Genetic Engineering | Transformation with rol genes. | Enhanced production of a range of withanolides nih.gov. |

This table summarizes findings from studies on Withania coagulans and related species.

Molecular and Cellular Mechanisms of Action of Coagulin G

In Silico Computational Modeling and Molecular Docking Studies

Computational methods, including molecular docking and dynamic simulations, provide essential insights into the potential interactions between a ligand, such as Coagulin (B1577449) G, and its protein targets. These in silico techniques are instrumental in predicting binding affinities and characterizing the specific molecular interactions that underpin biological activity.

Molecular docking studies have been employed to explore the interaction of Coagulin G with various protein targets, including the main protease (MPro) of SARS-CoV-2, an enzyme critical for viral replication. mdpi.comresearchgate.net In these simulations, this compound was docked into the S1 subsite of the SARS-CoV-2 MPro (PDB ID: 6LU7). researchgate.net The analysis revealed specific, favorable interactions with key amino acid residues within the protein's active site. researchgate.net

The hydroxyl groups of this compound were found to form hydrogen bonds with the Nε2 of Histidine-163 (His163) and the Hγ of the Serine-144 (Ser144) side chain. researchgate.net An additional interaction was observed with the ketone backbone atom of Threonine-26 (Thr26). researchgate.net The interaction with His163 is particularly noteworthy as this residue is a critical component of the S1 subsite of the protease. researchgate.net

| This compound Moiety | Interacting MPro Residue | Interaction Type |

|---|---|---|

| Hydroxyl Group | His163 | Hydrogen Bond |

| Hydroxyl Group | Ser144 | Hydrogen Bond |

| Not Specified | Thr26 | Interaction with Ketone Backbone |

Predictive modeling aims to quantify the strength of the ligand-protein interaction through metrics like binding affinity or docking scores, typically expressed in kcal/mol. nih.gov While a specific binding energy for the this compound and SARS-CoV-2 MPro interaction has not been detailed in the available literature, studies on other withanolides and phytochemicals docked with this protease report binding energies ranging from -7.55 kcal/mol to -10.04 kcal/mol. nih.gov These values suggest a high affinity and stable binding within the protein's active site. nih.gov

Molecular dynamics (MD) simulations are a further step in computational analysis, used to study the stability of the ligand-protein complex and observe any changes in the protein's conformation upon binding. nih.govyoutube.comnih.gov These simulations analyze the movement of atoms and molecules over time, providing insights into the dynamic nature of the interaction. nih.govmdpi.com Although a common tool for evaluating natural compounds, specific MD simulation data detailing the conformational dynamics of proteins when bound to this compound are not presently available in the reviewed scientific literature. mdpi.comresearchgate.net

Cellular Pathway Modulation and Biological Target Interactions

This compound and related withanolides exert their effects by modulating various cellular pathways, particularly those involved in oxidative stress and inflammation.

Compounds isolated from Withania coagulans, including this compound, are recognized as potent antioxidants. researchgate.net Withanolides as a class are known to counteract oxidative stress, a condition characterized by an imbalance of reactive oxygen species (ROS) and the cell's ability to detoxify them. While the precise mechanisms for this compound are still under investigation, many natural compounds are known to activate the Nrf2/HO-1 signaling pathway, a primary regulator of cellular antioxidant responses. mdpi.com Activation of this pathway leads to the transcription of numerous cytoprotective genes. mdpi.com

The antioxidant properties of withanolides are linked to their ability to influence the activity of endogenous antioxidant enzymes. nih.govmdpi.com These enzymes, such as catalase (CAT) and superoxide (B77818) dismutase (SOD), form the first line of defense against ROS. biorxiv.orgnih.gov SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.govresearchgate.net Although various parts of the Withania coagulans plant are known to possess significant antioxidant activity, specific quantitative data on the direct impact of purified this compound on the activity of enzymes like catalase and superoxide dismutase is not yet available in the literature. mdpi.comresearchgate.net

Withanolides have demonstrated significant immunomodulatory and anti-inflammatory effects by interacting with key signaling cascades. nih.gov

TNF-α and NF-kB: Research has shown that withanolides derived from Withania coagulans can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and is a critical mediator of inflammatory responses. nih.gov This inhibition is particularly noted in the context of TNF-α-induced NF-κB activation. nih.gov

PI3k/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell survival and proliferation. mdpi.comnih.gov Studies on other withanolides isolated from Withania coagulans, such as Coagulansin A, have shown that these compounds can inhibit the PI3K/Akt pro-survival pathway in acute myeloid leukemia (AML) cells. nih.gov This inhibition leads to a decrease in the activity of key kinases like PI3K and Akt, contributing to the induction of apoptosis. nih.gov While this provides a strong indication of the potential for withanolides to modulate this pathway, direct studies focusing specifically on this compound's interaction with the PI3K/Akt cascade are needed.

| Signaling Pathway | Observed Effect of Related Withanolides | Potential Outcome |

|---|---|---|

| TNF-α/NF-κB | Inhibition of TNF-α-induced NF-κB activation | Anti-inflammatory effect |

| PI3K/Akt | Inhibition of the pro-survival pathway (observed with Coagulansin A) | Induction of apoptosis |

| Oxidative Stress Pathways (e.g., Nrf2/HO-1) | Antioxidant activity | Cytoprotection against reactive oxygen species |

Comparative Investigations and Structure Activity Relationships of Coagulin G

Comparative Analysis with Structurally Related Withanolides (e.g., Coagulin (B1577449) F, Withacoagulin)

Coagulin G is isolated from Withania coagulans, a plant that is a rich source of various withanolides. nih.gov Its chemical structure has been elucidated, providing a basis for comparison with other withanolides isolated from the same source, such as Coagulin F and Withacoagulin (B12775672). nih.govnih.gov While comprehensive comparative studies directly detailing the bioactivity of Coagulin F against this compound are limited in the currently available scientific literature, comparisons with other withanolides isolated alongside this compound have provided valuable insights.

A significant study by Ihsan-ul-haq and colleagues led to the isolation of this compound, alongside new compounds Withacoagulin H and I, and other known withanolides from Withania coagulans. researchgate.net This research provided a platform for the direct comparison of their biological activities under the same experimental conditions.

Assessment of Differential Biological Activities Across Analogues

The biological activities of this compound and its analogues have been evaluated across various assays, revealing significant differences in their potency and efficacy. Key areas of investigation include anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

A primary measure of anti-inflammatory activity for withanolides is their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. This compound was shown to inhibit NO production with an IC₅₀ value of 3.1 µM. researchgate.net In the same study, its analogue, Withacoagulin H, demonstrated even more potent activity with an IC₅₀ of 1.9 µM. researchgate.net

Another critical indicator of anti-inflammatory potential is the inhibition of tumor necrosis factor-α (TNF-α)-induced nuclear factor-kappa B (NF-κB) activation. This compound and its co-isolated withanolides exhibited inhibitory activity against NF-κB activation, with IC₅₀ values ranging from 1.60 to 12.4 µM. researchgate.net

Cytotoxic Activity

While specific cytotoxic data for purified this compound is not extensively detailed in the compared studies, extracts of Withania coagulans containing this compound and H have demonstrated cytotoxic effects against various cancer cell lines. For instance, these extracts showed activity against HeLa and MCF-7 cells.

Antihypertensive Activity

In a comparative study on the antihypertensive effects of withanolides from Withania coagulans, Withacoagulin was found to produce a significant decrease in the blood pressure of albino rats at doses of 25 mg/kg and 50 mg/kg. researchgate.netresearchgate.net In contrast, another related compound, Coagulin C, did not show a significant antihypertensive effect. researchgate.net This highlights the specificity of the chemical structure in determining the biological activity.

The following interactive table summarizes the comparative biological activities of this compound and its related withanolides.

| Compound | Biological Activity | Assay | IC₅₀ (µM) |

| This compound | Anti-inflammatory | Inhibition of NO production | 3.1 |

| Withacoagulin H | Anti-inflammatory | Inhibition of NO production | 1.9 |

| This compound & Analogues | Anti-inflammatory | Inhibition of NF-κB activation | 1.60 - 12.4 |

Elucidation of Structure-Activity Relationships (SAR) for Targeted Bioactivity

The differing biological activities among this compound and its analogues can be attributed to specific variations in their chemical structures. The elucidation of these structure-activity relationships (SAR) is fundamental to understanding their mechanism of action and for guiding the synthesis of more potent and selective compounds.

The general structure of withanolides consists of a C28 steroidal skeleton. Key structural features that are often correlated with biological activity include the oxidation pattern of the steroid nucleus and the structure of the side chain, which typically forms a δ-lactone.

For withanolides, the presence of a 2-en-1-one functionality in the A-ring and a 5β,6β-epoxy group in the B-ring are generally associated with potent cytotoxic and anti-inflammatory activities. The stereochemistry of the lactone ring, particularly the (22R) configuration, is also considered crucial for bioactivity. wikipedia.org

When comparing the structures of this compound and Withacoagulin, specific differences in their molecular frameworks can be observed. These differences likely account for their varied biological effects. For instance, the presence or absence of hydroxyl groups, epoxide rings, and the saturation of the carbon rings can significantly influence how these molecules interact with their biological targets.

The side chain of withanolides, which includes the lactone ring, is a critical pharmacophoric feature. wikipedia.org Modifications to this side chain, such as the introduction of a methyl group at the C-27 position, have been shown to enhance bioactivity in some analogues. wikipedia.org

Future Research Directions for Coagulin G

Advanced Studies on Uncharted Molecular Mechanisms of Action

Further research is essential to thoroughly explore the precise molecular mechanisms of action of Coagulin (B1577449) G. While some preliminary insights suggest interactions with specific biological targets, such as its in silico interaction with SARS-CoV-2 Main Protease (MPro), the broader scope of its cellular and systemic effects remains largely uncharted. biorxiv.orgresearchgate.net Comprehensive studies are needed to identify the full spectrum of proteins, enzymes, and signaling pathways modulated by Coagulin G in various physiological and pathological contexts. This includes investigating its impact on gene expression, protein-protein interactions, and metabolic cascades. Such advanced mechanistic studies, potentially involving high-throughput screening and detailed biochemical assays, are critical to confirm its reported protective activities and lay the groundwork for targeted therapeutic applications. semanticscholar.orgmdpi.com Related withanolides, like Coagulin-H, have demonstrated inhibitory effects on lymphocyte proliferation and interleukin-2 (B1167480) (IL-2) production, highlighting the potential for diverse immunomodulatory mechanisms within this class of compounds that warrant exploration for this compound. researchgate.netsapub.org

Integration of Multi-Omics Approaches for Comprehensive Biosynthetic Pathway Elucidation

A profound understanding of the biosynthetic pathway of withanolides, including this compound, is vital for optimizing its production and potentially engineering novel analogs. Future research should integrate multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, to comprehensively map the complex network of genes, enzymes, and intermediate metabolites involved in this compound synthesis within Withania coagulans. mdpi.comresearchgate.netmdpi.com Genomic studies can identify candidate genes encoding enzymes responsible for specific steps in the pathway, while transcriptomics can reveal gene expression patterns under different environmental conditions or developmental stages. Proteomics can identify and quantify the proteins involved, and metabolomics can track the flow of metabolites. This integrated approach promises a deeper understanding of the entire biosynthetic machinery, paving the way for precise manipulation of the pathway through advanced genome editing techniques. mdpi.com

Innovative Biotechnological Strategies for Sustainable Production and Metabolic Engineering

Given the therapeutic interest in this compound, developing sustainable and efficient production methods is a critical future research direction. Over-reliance on wild harvesting of Withania coagulans can lead to endangerment; thus, biotechnological interventions are imperative. mdpi.com Innovative strategies should focus on metabolic engineering and in vitro propagation techniques to enhance this compound yield. This includes exploring cell suspension cultures, hairy root cultures, and bioreactor systems for controlled biosynthesis. mdpi.com Genetic engineering approaches, such as Agrobacterium-mediated transformation, have shown promise in increasing secondary metabolite production in Withania coagulans and could be further optimized for this compound. nih.gov The application of metabolic engineering in microbial systems, recognized as a green and sustainable biotechnology, could also be explored for heterologous production of this compound or its precursors, offering an alternative to plant-based extraction. mdpi.comnih.gov

Identification of Novel Biological Targets and Interactions

Beyond existing insights, a significant area for future research involves the systematic identification of novel biological targets and interaction partners for this compound. While in silico studies have indicated its interaction with specific viral proteins, a broader investigation into its binding affinities and functional consequences across various cellular components is warranted. biorxiv.orgresearchgate.net This could involve proteomic profiling to identify proteins that directly interact with this compound, as well as phenotypic screening in diverse biological systems to uncover previously unrecognized activities. Understanding these novel interactions is crucial for expanding the therapeutic applications of this compound and designing more potent and selective derivatives. The exploration of its interaction with other biological molecules, such as lipids, nucleic acids, and carbohydrates, could also reveal new facets of its biological role.

Q & A

Q. What interdisciplinary approaches bridge this compound’s basic research to clinical applications?

- Methodological Answer :

- In silico modeling : Predict pharmacokinetics (PK) using GastroPlus and toxicity via ProTox-II .

- Phase 0 trials : Conduct microdosing studies with ¹⁴C-labeled this compound in healthy volunteers (EMA/FDA guidelines) .

- Biomarker integration : Corrogate this compound levels with D-dimer/TAT complexes in patient plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.